molecular formula C16H21N3O2 B494945 (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid CAS No. 887032-01-1

(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid

Cat. No.: B494945
CAS No.: 887032-01-1
M. Wt: 287.36g/mol
InChI Key: DEMCQRWVDGJGAS-UHFFFAOYSA-N
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Description

The compound “(2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid” doesn’t have much information available. It seems to be a complex organic compound .


Physical and Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc., of this compound are not provided in the sources I found .

Scientific Research Applications

Synthetic Approaches and Chemical Utilities

Research highlights the significance of benzimidazole derivatives, synthesized from o-phenylenediamines, in developing molecules for pharmaceutical or biological interest. These derivatives find applications in various therapeutic areas, indicating the potential utility of related compounds like (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acid in drug development and other biological applications (Ibrahim, 2011).

Biological and Therapeutic Potential

Benzimidazole derivatives, including azo compounds, have been extensively studied for their broad spectrum of biological activities. These activities encompass anticancer, antibacterial, antifungal, and antitubercular properties among others. This indicates that related structures, potentially including this compound, could be explored for similar biological and therapeutic applications (Pakeeraiah et al., 2020).

Azepane-based Motifs in Drug Discovery

Azepane-based compounds, characterized by a wide range of pharmacological properties, are crucial in discovering new therapeutic agents. With over 20 FDA-approved azepane-based drugs, the scaffold's significance in treating various diseases highlights the potential research applications of this compound in creating less toxic, effective treatment options for numerous conditions (Zha et al., 2019).

Mechanism of Action

Target of Action

The primary targets of the compound (2-Azepan-1-ylmethyl-benzoimidazol-1-yl)-acetic acidIt is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

The mode of action of This compoundBenzimidazole derivatives are known to interact with various enzymes and protein receptors . The specific mode of action would depend on the exact biological activity being exhibited.

Biochemical Pathways

The specific biochemical pathways affected by This compoundBenzimidazole derivatives are known to interact with various enzymes and protein receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe compound’s molecular weight is 287.36 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The specific molecular and cellular effects of This compoundBenzimidazole derivatives are known to exhibit diverse pharmacological activities, suggesting that they could have multiple molecular and cellular effects .

Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources .

Properties

IUPAC Name

2-[2-(azepan-1-ylmethyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-16(21)12-19-14-8-4-3-7-13(14)17-15(19)11-18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMCQRWVDGJGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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